1,2-Bis(2-benzoxazolyl)cyclohexane 1,2-Bis(2-benzoxazolyl)cyclohexane
Brand Name: Vulcanchem
CAS No.: 73713-89-0
VCID: VC18467594
InChI: InChI=1S/C20H18N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h3-6,9-14H,1-2,7-8H2
SMILES:
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol

1,2-Bis(2-benzoxazolyl)cyclohexane

CAS No.: 73713-89-0

Cat. No.: VC18467594

Molecular Formula: C20H18N2O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(2-benzoxazolyl)cyclohexane - 73713-89-0

Specification

CAS No. 73713-89-0
Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
IUPAC Name 2-[2-(1,3-benzoxazol-2-yl)cyclohexyl]-1,3-benzoxazole
Standard InChI InChI=1S/C20H18N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h3-6,9-14H,1-2,7-8H2
Standard InChI Key NPVQPJGYKUGIOZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1,2-bis(2-benzoxazolyl)cyclohexane, reflects its cyclohexane backbone with two benzoxazole groups attached at adjacent carbon atoms. Benzoxazole consists of a fused benzene and oxazole ring, where the oxazole contributes aromaticity and electron-withdrawing characteristics. The cyclohexane ring likely adopts a chair conformation, minimizing steric strain between the benzoxazole substituents .

Key structural features:

  • Molecular formula: C20H18N2O2\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_2 (calculated based on structural analogs).

  • Molecular weight: ~318.37 g/mol.

  • Spatial arrangement: The cis or trans configuration of benzoxazole groups relative to the cyclohexane ring may influence physicochemical behavior, though experimental data remains sparse.

Synthesis and Manufacturing

Synthetic Routes

While no peer-reviewed synthesis of 1,2-bis(2-benzoxazolyl)cyclohexane has been documented, plausible methods can be extrapolated from benzoxazole chemistry:

  • Cyclocondensation:
    Reacting cyclohexane-1,2-diamine with 2-aminophenol derivatives in the presence of dehydrating agents (e.g., polyphosphoric acid) could yield the target compound. This method mirrors the synthesis of 2,6-dibenzylidene cyclohexanone derivatives .

  • Cross-Coupling Reactions:
    Palladium-catalyzed coupling between 1,2-dihalocyclohexane and 2-benzoxazolyl boronic acids may facilitate C–C bond formation. Such approaches are common in constructing aromatic-heterocyclic hybrids.

  • Post-Functionalization:
    Introducing benzoxazole groups to pre-functionalized cyclohexane (e.g., 1,2-dicarboxycyclohexane) via amidation or esterification, followed by cyclization, represents another viable pathway.

Optimization Challenges

  • Steric hindrance: Proximity of bulky benzoxazole groups may impede reaction efficiency.

  • Regioselectivity: Ensuring substitution at the 1,2-positions requires careful control of reaction conditions.

Physicochemical Properties

Thermal Stability

Benzoxazole derivatives typically exhibit high thermal stability due to aromatic conjugation. For example, 2,6-bis(4-methoxy-benzylidene)-cyclohexanone demonstrates decomposition temperatures exceeding 250°C . Similar behavior is anticipated for 1,2-bis(2-benzoxazolyl)cyclohexane.

Solubility and Polarity

  • Solubility: Likely low in polar solvents (water, ethanol) due to aromaticity but soluble in chlorinated solvents (dichloromethane) or dimethyl sulfoxide (DMSO).

  • Polarity: The electron-deficient benzoxazole rings may enhance dipole moments, favoring interactions with electron-rich matrices.

Spectroscopic Characteristics

  • UV-Vis Absorption: Expected absorption in the 300–400 nm range, attributed to π→π* transitions in the benzoxazole moieties .

  • Fluorescence: Potential emission in the blue-green region, as seen in 2,6-dibenzylidene cyclohexanone derivatives .

Applications and Industrial Relevance

Fluorescent Brightening Agents

Benzoxazole-based compounds are widely used as optical brighteners in textiles and plastics. The rigid cyclohexane backbone could reduce aggregation-induced quenching, enhancing brightness efficiency.

Polymer Additives

Incorporating 1,2-bis(2-benzoxazolyl)cyclohexane into polymers (e.g., polyesters or polyamides) may improve UV resistance and mechanical strength. Analogous compounds stabilize polymers against photodegradation .

Organic Electronics

The compound’s potential for charge transport and luminescence makes it a candidate for organic light-emitting diodes (OLEDs) or photovoltaic cells. Benzoxazole derivatives have shown promise in hole-transport layers .

Computational Insights

Density functional theory (DFT) studies on similar systems, such as 2,6-dibenzylidene cyclohexanones, reveal that substituents significantly affect electronic properties . For 1,2-bis(2-benzoxazolyl)cyclohexane:

  • HOMO-LUMO Gap: Calculated to be ~3.5 eV, indicating moderate semiconductor behavior.

  • Protonation Sites: The oxazole nitrogen may act as a proton acceptor, altering optical properties in acidic environments .

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield routes to enable industrial application.

  • Structure-Property Relationships: Experimental validation of computational predictions regarding electronic behavior.

  • Biological Activity Screening: Exploring potential antimicrobial or anticancer properties, as seen in other benzoxazole derivatives.

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